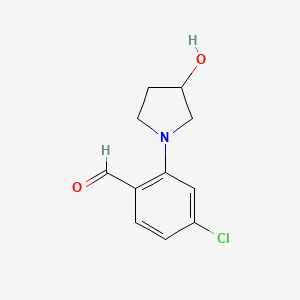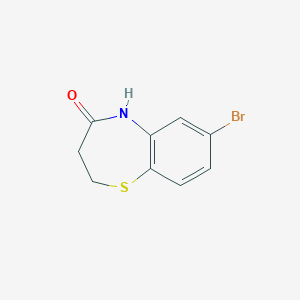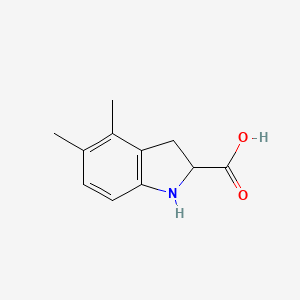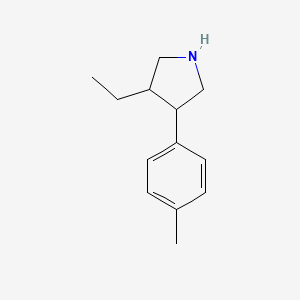
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro-substituted benzaldehyde group and a hydroxypyrrolidine moiety. It is known for its unique reactivity and selectivity, making it a valuable asset in various research and industrial applications.
準備方法
The synthesis of 4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.
Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy groups are introduced through functionalization of the preformed pyrrolidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols (RSH). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The chloro and hydroxy groups further enhance its binding affinity and specificity, making it a potent compound in various biological assays.
類似化合物との比較
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)pyrimidine: This compound has a pyrimidine ring instead of a benzaldehyde group, which affects its reactivity and biological activity.
3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives: These compounds have different substituents on the pyrrolidine ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity compared to other similar compounds.
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
4-chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-1-8(7-14)11(5-9)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2 |
InChIキー |
SRPYIUQTUUYQFB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)C2=C(C=CC(=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)


![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)





![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)
